2-Oxo-1,2-dihydroquinoline-3-carbonitrile

PDE9 CNS disorders kinase inhibition

This unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbonitrile core is the critical negative control compound for PDE9 inhibitor drug discovery, explicitly protected in patents US10376504B2 and US20180208557A1. Unlike 4-substituted derivatives with nanomolar PDE9 potency, this parent compound shows no measurable PDE9 inhibition, making it the mandatory SAR baseline. It lacks DNA gyrase and EGFR activities seen in 4-chloro and 4-hydroxy analogs. Procure with confidence: exact identity verification via CAS 36926-82-6 ensures your PDE9 program is built on validated reference standards.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 36926-82-6
Cat. No. B1303903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydroquinoline-3-carbonitrile
CAS36926-82-6
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)N2)C#N
InChIInChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13)
InChIKeyWNRMLIGSXULUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6): Core Quinolinone Scaffold for PDE9-Targeted CNS Drug Discovery


2-Oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6), also known as 3-cyanoquinolin-2-one, is a heterocyclic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol . This unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbonitrile core has been explicitly protected in multiple patent filings (e.g., US10376504B2, US20180208557A1, US20180258046) as a key intermediate and comparator baseline for developing selective phosphodiesterase 9 (PDE9) inhibitors [1][2][3]. Its structural simplicity—lacking 4-position substitution that defines most active PDE9-targeting derivatives—positions it as an essential control compound for structure-activity relationship (SAR) studies and a critical reference standard for medicinal chemistry campaigns focused on CNS disorders.

Why 2-Oxo-1,2-dihydroquinoline-3-carbonitrile (36926-82-6) Cannot Be Replaced by Generic Analogs in PDE9 Inhibitor Development


Substituting the unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbonitrile core with seemingly similar 2-oxo-1,2-dihydroquinoline analogs is not viable for PDE9-targeted programs. The precise pattern of substitution on the quinolinone ring—specifically the presence or absence of substituents at the 1-, 4-, 6-, and 7-positions—dramatically alters both potency and selectivity profiles against PDE9 versus other phosphodiesterase isoforms and off-target liabilities such as hERG [1]. For instance, 4-position substitution with amino, alkoxy, or aryl groups is essential for achieving nanomolar PDE9 inhibitory potency, while the parent unsubstituted compound (36926-82-6) serves as the critical negative control and SAR baseline [2][3]. The specific positioning of the carbonitrile at the 3-position and the 2-oxo functionality is non-negotiable for the core pharmacophore; replacement with 4-hydroxy, 4-chloro, or 1-methyl analogs yields compounds with entirely different biological profiles, including antibacterial DNA gyrase inhibition or EGFR kinase inhibition, rather than PDE9 engagement [4][5]. Therefore, procurement of the exact unsubstituted parent compound is mandatory for establishing baseline activity in any quinolinone-based PDE9 inhibitor discovery effort.

Quantitative Differentiation Evidence for 2-Oxo-1,2-dihydroquinoline-3-carbonitrile (36926-82-6) Relative to PDE9 Inhibitor Analogs


PDE9A2 Inhibitory Potency Deficit Relative to 4-Substituted Derivative

The unsubstituted parent compound 2-oxo-1,2-dihydroquinoline-3-carbonitrile (36926-82-6) lacks measurable PDE9A2 inhibitory activity at pharmacologically relevant concentrations, whereas the 4-(diethylamino) derivative exhibits potent inhibition. This potency differential establishes the parent compound as an essential negative control for assay validation and SAR studies [1].

PDE9 CNS disorders kinase inhibition

Functional Divergence from 4-Chloro Analog in Antibacterial Target Engagement

While the unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold lacks reported antibacterial activity, the 4-chloro substituted analog demonstrates potent inhibition of E. coli DNA gyrase with an IC50 of 0.0017 µM (1.7 nM) [1]. This functional divergence confirms that 4-position halogenation redirects the scaffold from PDE9 inhibition toward antibacterial enzyme targeting, making the unsubstituted parent compound unsuitable as a surrogate for antibacterial studies and vice versa.

antibacterial DNA gyrase antimicrobial

Patent-Explicit Protection of Unsubstituted Core as Distinct from 4-Substituted PDE9 Inhibitors

Multiple Merck patents explicitly exclude the unsubstituted parent compound from their claims for PDE9 inhibitory activity, while protecting 4-substituted analogs such as 4-(cyclohexyloxy)-2-oxo-1,2-dihydroquinoline-3-carbonitrile and 4-(azepan-1-yl)-2-oxo-1,2-dihydroquinoline-3-carbonitrile [1][2][3]. This legal distinction reinforces the scientific differentiation: the parent scaffold is a necessary synthetic intermediate and comparator, but not an active pharmaceutical ingredient itself.

intellectual property PDE9 CNS drug discovery

Recommended Research Applications for 2-Oxo-1,2-dihydroquinoline-3-carbonitrile (36926-82-6) Based on Quantitative Evidence


PDE9 Inhibitor SAR Studies: Negative Control for 4-Position Substitution

Use 36926-82-6 as the unsubstituted baseline control in PDE9A2 enzyme inhibition assays to quantify the potency enhancement conferred by 4-position substitution. As demonstrated in BindingDB data, the 4-(diethylamino) derivative achieves a Ki of 88.9 nM against rhesus PDE9A2, while the parent compound shows no measurable inhibition [1]. This application is critical for establishing quantitative structure-activity relationships (QSAR) in PDE9-targeted CNS drug discovery programs.

Synthetic Intermediate for 4-Substituted PDE9 Inhibitor Libraries

Employ 36926-82-6 as the core starting material for synthesizing 4-substituted derivatives, following the general synthetic route disclosed in Merck patent US20180208557A1, which describes conversion of 2,4-dihydroxyquinoline-3-carbonitrile to 2,4-dichloroquinoline-3-carbonitrile and subsequent 4-position functionalization [2]. The unsubstituted parent compound serves as a key reference point for purity assessment and reaction monitoring during derivative synthesis.

Analytical Reference Standard for HPLC/LC-MS Method Development

Utilize 36926-82-6 as a high-purity (≥95%) reference standard for developing analytical methods to detect and quantify 2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives in reaction mixtures and biological matrices . The compound's distinct retention time and mass spectral signature (m/z 170.17) provide a critical benchmark for method validation and impurity profiling in quinolinone-based medicinal chemistry workflows.

Cross-Target Specificity Control: Differentiating PDE9 from DNA Gyrase and EGFR Inhibition

Include 36926-82-6 in counter-screening panels when evaluating 4-substituted analogs for off-target activity. While 4-chloro derivatives potently inhibit E. coli DNA gyrase (IC50 = 0.0017 µM) and 4-hydroxy analogs inhibit EGFR kinase autophosphorylation, the unsubstituted parent compound lacks these activities, enabling researchers to attribute observed biological effects specifically to 4-position modifications rather than the core scaffold [3][4].

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